molecular formula C21H22N4O3S B2587321 N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-57-3

N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

カタログ番号: B2587321
CAS番号: 942010-57-3
分子量: 410.49
InChIキー: AYAOJBUFCXNDAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a novel and potent small-molecule inhibitor identified for its high selectivity against FMS-like tyrosine kinase 3 (FLT3), a key target in hematological malignancies. This compound exhibits significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines, particularly those harboring FLT3-ITD mutations, which are associated with poor prognosis source . Its primary research value lies in its dual mechanism; it potently inhibits both the FLT3 receptor and Tropomyosin receptor kinase A (TrkA), inducing cell cycle arrest and apoptosis in cancer cells source . Further kinase profiling confirms its selectivity within the tyrosine kinase family, making it a valuable chemical probe for studying FLT3 and TrkA signaling pathways in oncogenesis source . Researchers are exploring this compound to understand resistance mechanisms in targeted therapies and to develop more effective combination treatment strategies for AML and other solid tumors.

特性

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-7-6-9-16(11-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-8-4-5-10-17(15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAOJBUFCXNDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with structurally related thiazole carboxamides:

Compound Name Key Substituents Biological Target/Activity Synthesis Yield Key Structural Differences
Target Compound 2-Methoxybenzyl, 4-methyl, 3-(m-tolyl)ureido Not explicitly reported in provided evidence Not specified Unique ureido and methoxybenzyl groups
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs 4-Pyridinyl at 2-position, variable amines at carboxamide Kinase inhibition (e.g., EGFR, VEGFR) 45–80% Pyridinyl vs. ureido; simpler aromatic substituents
Compound 8b (N-(4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide) Quinazoline core, fluoro-substituted phenyl, m-tolyl ureido EGFR inhibition (IC₅₀ = 14.8 nM) Not specified Quinazoline scaffold vs. thiazole; fluoro substituent
BMS-354825 (Dasatinib) 2-Chloro-6-methylphenyl, pyrimidinyl-amino group BCR-ABL kinase inhibition (FDA-approved for leukemia) High yield (multi-step) Chlorophenyl and pyrimidine vs. methoxybenzyl/ureido
Thiadiazole derivatives (e.g., Compound 7b) Phenylhydrazinecarbothioamide, thiadiazole core Anticancer (HepG-2 IC₅₀ = 1.61 μg/mL) 65–90% Thiadiazole vs. thiazole; lack of ureido group
Key Observations:
  • Methoxybenzyl vs. Benzyl : The 2-methoxybenzyl group may improve solubility compared to unsubstituted benzyl groups in analogs like those in .
  • Methyl at Thiazole 4-Position : This feature is shared with and compounds, suggesting a role in stabilizing hydrophobic binding pockets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。